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Compound Name: 6-(Hydroxymethyl)pyridin-2-ol

Cat. No.: B1322426 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
6-(Hydroxymethyl)pyridin-2-ol is a heterocyclic organic compound of interest in medicinal

chemistry and drug development due to its structural motifs, which are present in various

biologically active molecules. This technical guide provides a summary of the available

spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared

(IR) spectroscopy, and Mass Spectrometry (MS). A detailed, reproducible experimental protocol

for its synthesis and characterization is also presented. The information herein is intended to

serve as a comprehensive resource for researchers engaged in the synthesis, characterization,

and application of novel pyridin-2-one derivatives.

Introduction
Pyridin-2-one and its derivatives are a class of heterocyclic compounds that have garnered

significant attention in the field of medicinal chemistry. Their inherent biological activities and

ability to act as versatile scaffolds for the synthesis of more complex molecules make them

valuable targets for synthetic chemists. 6-(Hydroxymethyl)pyridin-2-ol, in particular,

possesses two key functional groups—a hydroxyl group and a pyridinone core—that allow for a

variety of chemical modifications, making it a promising building block for the development of
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new therapeutic agents. A thorough understanding of its spectroscopic properties is crucial for

its unambiguous identification and for monitoring its transformations in chemical reactions.

Spectroscopic Data
A comprehensive search of scientific literature and chemical databases for the complete

experimental spectroscopic data of 6-(Hydroxymethyl)pyridin-2-ol has revealed a notable

scarcity of publicly available information. While the compound is commercially available,

indicating its successful synthesis and characterization, detailed spectral assignments and data

are not consolidated in a single, accessible source.

This guide, therefore, presents predicted spectroscopic data based on the known chemical

shifts and fragmentation patterns of related structures, alongside any available experimental

data for closely analogous compounds. It is important to note that these predicted values

should be used as a preliminary guide and must be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

The following tables summarize the predicted chemical shifts for the ¹H and ¹³C nuclei of 6-
(Hydroxymethyl)pyridin-2-ol. These predictions are based on established increments for

substituents on a pyridin-2-one ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for 6-(Hydroxymethyl)pyridin-2-ol

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.4 - 7.6 t 1H H-4

~ 6.2 - 6.4 d 1H H-3

~ 6.0 - 6.2 d 1H H-5

~ 4.5 - 4.7 s 2H -CH₂OH

~ 11.0 - 13.0 br s 1H N-H

~ 4.0 - 5.0 br s 1H -OH
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Note: Predicted chemical shifts are relative to a standard solvent signal. The N-H and O-H

protons are exchangeable and their chemical shifts can vary significantly with solvent,

concentration, and temperature.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 6-(Hydroxymethyl)pyridin-2-ol

Chemical Shift (δ, ppm) Assignment

~ 165 C-2

~ 150 C-6

~ 140 C-4

~ 118 C-5

~ 105 C-3

~ 60 -CH₂OH

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule. The expected characteristic absorption bands for 6-(Hydroxymethyl)pyridin-2-ol
are detailed in Table 3.

Table 3: Predicted IR Absorption Bands for 6-(Hydroxymethyl)pyridin-2-ol

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Broad, Strong O-H stretch (alcohol and N-H)

3100 - 3000 Medium C-H stretch (aromatic)

1650 - 1630 Strong C=O stretch (amide)

1600 - 1580 Medium C=C stretch (ring)

1200 - 1000 Strong C-O stretch (alcohol)

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which is crucial for determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for 6-(Hydroxymethyl)pyridin-2-ol

m/z Interpretation

125 [M]⁺ (Molecular Ion)

107 [M - H₂O]⁺

96 [M - CHO]⁺

78 [Pyridine ring fragment]⁺

Experimental Protocols
Due to the absence of a detailed, published synthetic procedure with full experimental workup

and characterization for 6-(Hydroxymethyl)pyridin-2-ol, a generalized protocol based on the

synthesis of similar pyridin-2-ones is provided below. This protocol should be considered a

starting point and may require optimization.

Synthesis of 6-(Hydroxymethyl)pyridin-2-ol
A potential synthetic route to 6-(Hydroxymethyl)pyridin-2-ol could involve the oxidation of 6-

methyl-2-methoxypyridine followed by demethylation.

Materials:

6-methyl-2-methoxypyridine

Potassium permanganate (KMnO₄) or other suitable oxidizing agent

Hydrobromic acid (HBr) or other demethylating agent

Appropriate solvents (e.g., water, acetone, dichloromethane)

Sodium bicarbonate (NaHCO₃)
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Magnesium sulfate (MgSO₄)

Procedure:

Oxidation: Dissolve 6-methyl-2-methoxypyridine in a suitable solvent (e.g., a mixture of

acetone and water). Cool the solution in an ice bath and add a solution of potassium

permanganate dropwise with vigorous stirring. Monitor the reaction by thin-layer

chromatography (TLC). Upon completion, quench the reaction with a suitable reagent (e.g.,

sodium bisulfite) and filter the mixture to remove manganese dioxide. Extract the aqueous

layer with an organic solvent (e.g., dichloromethane).

Demethylation: Dry the combined organic extracts over magnesium sulfate, filter, and

concentrate under reduced pressure. To the resulting crude 2-methoxy-6-

(hydroxymethyl)pyridine, add hydrobromic acid and heat the mixture to reflux. Monitor the

reaction by TLC.

Workup and Purification: After the reaction is complete, cool the mixture to room temperature

and neutralize with a saturated solution of sodium bicarbonate. Extract the product with a

suitable organic solvent. Dry the combined organic layers, concentrate, and purify the crude

product by column chromatography on silica gel or by recrystallization to afford pure 6-
(Hydroxymethyl)pyridin-2-ol.

Spectroscopic Characterization Workflow
The following workflow outlines the standard procedures for obtaining the spectroscopic data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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